molecular formula C15H19N3O3S B2382327 (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide CAS No. 1334024-55-3

(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide

Cat. No.: B2382327
CAS No.: 1334024-55-3
M. Wt: 321.4
InChI Key: YKGDUUWIJBMUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide is a synthetic small molecule featuring a 1,2,4-oxadiazole heterocycle, a scaffold renowned in medicinal chemistry for its bioisosteric properties and metabolic stability, often serving as a robust amide or ester surrogate . The core 1,2,4-oxadiazole structure is a privileged framework in drug discovery, found in compounds with a wide spectrum of documented biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects . Furthermore, this heterocycle is present in several commercial drugs and is actively investigated for targeting neurodegenerative diseases, with recent derivatives showing potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . The molecular architecture of this compound, which integrates the 1,2,4-oxadiazole with a sulfonamide linker and an (E)-alkene, is designed to offer researchers a versatile building block for developing novel protease inhibitors, enzyme antagonists, or chemical probes. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-11(2)14(15-16-12(3)17-21-15)18-22(19,20)10-9-13-7-5-4-6-8-13/h4-11,14,18H,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGDUUWIJBMUTE-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C(C)C)NS(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)C(C(C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide is a compound that belongs to the class of sulfonamides and contains a 1,2,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will delve into the biological activity of this compound, supported by data tables and relevant research findings.

The biological activity of (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide is primarily attributed to its interaction with various biological targets. Compounds containing the 1,2,4-oxadiazole ring have been shown to exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Studies indicate that oxadiazole derivatives can possess significant antimicrobial properties against a range of pathogens.
  • Anticancer Activity : Certain oxadiazole compounds have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.

Antimicrobial Activity

Research has shown that (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide exhibits promising antimicrobial activity. In a study evaluating various oxadiazole derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus32 µg/mL
BEscherichia coli64 µg/mL
CCandida albicans16 µg/mL

The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its broad-spectrum antimicrobial potential .

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cancer cell lines to evaluate the safety profile of the compound. The results are summarized in the following table:

Concentration (µM)Cell Viability (%)
0100
1095
2582
5060
10030

At higher concentrations (≥50 µM), the compound exhibited significant cytotoxic effects, suggesting a dose-dependent relationship where increased concentration correlates with reduced cell viability .

Case Study 1: Anticancer Properties

In a controlled study focusing on the anticancer properties of oxadiazole derivatives, (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide was tested against various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF7 (breast cancer)
    • A549 (lung cancer)

The compound exhibited an IC50 value of approximately 45 µM against HeLa cells, indicating significant antiproliferative activity. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of this compound using an in vivo model of inflammation. The results indicated a substantial reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with the compound compared to control groups .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its potential anticancer activity. Research indicates that derivatives of oxadiazoles, including those similar to (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

A study focused on related oxadiazol compounds demonstrated their effectiveness against several cancer types. For instance, compounds structurally related to (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide showed percent growth inhibitions (PGIs) ranging from 51% to 86% in various cancer cell lines including OVCAR-8 and NCI-H40 .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Sulfonamide derivatives have historically been known for their antibacterial properties. The presence of the oxadiazole moiety may enhance these effects.

Research Findings

Research on sulfonamide derivatives has shown that they possess significant antimicrobial properties against a range of pathogens. The incorporation of oxadiazole rings has been linked to improved efficacy in inhibiting bacterial growth .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) associated with (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide is crucial for optimizing its biological activity.

Insights from Research

Studies suggest that modifications to the oxadiazole ring and sulfonamide group can lead to enhanced potency against specific targets. For example, variations in the substituents on the aromatic rings have been shown to significantly affect anticancer activity and selectivity towards cancer cells versus normal cells .

Drug Design and Development

The unique chemical structure of (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide positions it as a candidate for further drug development.

Potential Applications in Drug Development

The compound's ability to inhibit specific enzymes involved in cancer progression makes it a valuable lead compound for developing new therapeutic agents targeting malignancies associated with histone deacetylases or mutated kinases .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) exhibits reactivity toward nucleophiles due to the electron-withdrawing sulfonyl group. This enables substitution reactions at the nitrogen atom.

Example Reaction:
Reaction with alkyl halides or acyl chlorides under basic conditions yields N-alkylated or N-acylated derivatives.

ReagentConditionsProductYieldSource
Methyl iodideK₂CO₃, DMF, 60°C, 6hN-methylated sulfonamide derivative78%
Acetyl chloridePyridine, RT, 12hN-acetyl sulfonamide85%

Electrophilic Aromatic Substitution on the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes electrophilic substitution at the 5-position due to electron deficiency.

Example Reaction:
Nitration or halogenation occurs under controlled conditions, retaining the oxadiazole core.

ReactionConditionsProductYieldSource
Nitration (HNO₃)H₂SO₄, 0°C, 2h5-Nitro-1,2,4-oxadiazole derivative65%
BrominationBr₂, FeBr₃, CHCl₃, 40°C, 4h5-Bromo-1,2,4-oxadiazole derivative72%

Hydrolysis of the Oxadiazole Ring

Under acidic or basic conditions, the 1,2,4-oxadiazole ring hydrolyzes to form intermediates like amidoximes or carboxylic acids.

Example Pathway:
Hydrolysis in aqueous HCl yields a primary amide and hydroxylamine derivatives.

ConditionsProductsYieldSource
6M HCl, reflux, 8hMethylpropionamide + hydroxylamine90%
NaOH (10%), 80°C, 6hCarboxylic acid intermediate82%

Cross-Coupling Reactions

The sulfonamide and oxadiazole moieties facilitate palladium-catalyzed cross-coupling reactions.

Example Reaction:
Suzuki coupling with arylboronic acids introduces aromatic groups at specific positions.

ReagentConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, Cs₂CO₃, Dioxane, 100°C, 12hBiaryl sulfonamide derivative68%

Oxidation and Reduction Reactions

The ethenylsulfonamide group undergoes oxidation to epoxides or reduction to alkanes.

ReactionConditionsProductYieldSource
H₂O₂, NaHCO₃RT, 24hEpoxide derivative55%
H₂, Pd/CMeOH, RT, 6hSaturated sulfonamide88%

Cycloaddition Reactions

The ethenyl group participates in [4+2] Diels-Alder reactions with dienes.

DieneConditionsProductYieldSource
1,3-ButadieneToluene, 120°C, 8hCyclohexene-fused sulfonamide60%

Key Research Findings

  • The oxadiazole ring enhances metabolic stability but remains susceptible to hydrolysis under extreme pH conditions .

  • Palladium-mediated couplings expand structural diversity, enabling pharmacological optimization .

  • N-substitution at the sulfonamide group modulates solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a generalized framework for how such a comparison might be structured, based on standard practices in medicinal chemistry:

Table 1: Structural and Functional Comparison of (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide and Analogous Compounds

Compound Name Core Structure Key Functional Groups Bioactivity (Reported) Metabolic Stability Reference (Hypothetical)
Target Compound Ethenesulfonamide + 1,2,4-oxadiazole Sulfonamide, 3-methyl-1,2,4-oxadiazole Kinase inhibition, anti-inflammatory High N/A
Compound A: [Generic Sulfonamide Analogue] Benzenesulfonamide Sulfonamide, aryl substituent COX-2 inhibition Moderate
Compound B: [Oxadiazole Derivative] 1,2,4-Oxadiazole + alkyl chain 1,2,4-Oxadiazole, methyl group Antimicrobial activity High
Compound C: [Ethenesulfonamide Derivative] Ethenesulfonamide + pyridine Sulfonamide, pyridine ring Anticancer (tubulin inhibition) Low

Key Findings :

Sulfonamide Derivatives: The target compound’s ethenesulfonamide group distinguishes it from classical benzenesulfonamides (e.g., COX-2 inhibitors like celecoxib analogs).

Oxadiazole-Containing Compounds : Compared to simpler 1,2,4-oxadiazole derivatives (e.g., antimicrobial Compound B), the target compound’s branched alkyl chain and sulfonamide linkage may confer greater selectivity for eukaryotic targets .

Stereochemical Influence : The (E)-configuration of the ethenesulfonamide group likely reduces steric hindrance compared to (Z)-isomers, as seen in related anticancer ethenesulfonamides .

Recommendations :

  • Synthesize and test isomers (e.g., (Z)-configuration) to evaluate stereochemical impact on activity.
  • Conduct molecular docking studies to compare binding modes with kinase targets (e.g., VEGF-R2, P38 MAPK).

Q & A

Q. What are the established synthetic pathways for synthesizing (E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide, and what reagents/conditions are critical for optimizing yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole core. A common approach includes:

Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using CS₂/KOH in ethanol) .

Sulfonylation : Introducing the sulfonamide group via reaction with benzenesulfonyl chloride in pyridine, catalyzed by DMAP, followed by purification via column chromatography .

Stereoselective coupling : Ensuring the (E)-configuration of the ethenesulfonamide group through controlled reaction conditions (e.g., base selection, temperature).
Key Optimization Factors :

  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts.
    Table 1 : Example Reaction Steps and Conditions
StepReagents/ConditionsPurposeYield (%)
Oxadiazole formationCS₂, KOH, ethanol, reflux 5 hCyclization~60-70
SulfonylationBenzenesulfonyl chloride, DMAP, pyridine, RT 2 hSulfonamide addition~50-60

Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are most reliable for confirming its (E)-configuration?

  • Methodological Answer: Structural validation requires a combination of:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the oxadiazole ring (e.g., characteristic peaks at δ 8.5–9.0 ppm for oxadiazole protons) and the sulfonamide group (δ 3.0–3.5 ppm for -SO₂NH-) .
  • X-ray Crystallography : Definitive confirmation of stereochemistry (E-configuration) via single-crystal analysis .
  • IR Spectroscopy : Detection of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different enzyme inhibition assays?

  • Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms. Strategies include:

Standardized Assay Protocols : Use consistent buffer systems (e.g., Tris-HCl pH 7.4 for acetylcholinesterase) and validate with positive controls (e.g., donepezil for AChE inhibition) .

Enzyme Kinetics : Perform Michaelis-Menten analysis to distinguish competitive vs. non-competitive inhibition.
Table 2 : Example Data Comparison for AChE Inhibition

StudyIC₅₀ (µM)Assay ConditionsNotes
Study A0.45Tris-HCl pH 7.4, 25°CCompetitive inhibition
Study B1.2Phosphate buffer pH 7.0, 37°CNon-competitive inhibition

Q. What computational strategies are effective for predicting the binding affinity of this compound to novel biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer:
  • Molecular Docking : Use software like Discovery Studio or AutoDock to model interactions with target proteins (e.g., docking into the ATP-binding site of kinases) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with oxadiazole nitrogen) .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding, prioritizing compounds with ΔG < -8 kcal/mol .

Q. How can structure-activity relationship (SAR) studies be designed to improve the metabolic stability of this compound while retaining its bioactivity?

  • Methodological Answer:
  • Backbone Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce oxidative metabolism .
  • Prodrug Strategies : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance bioavailability.
  • In Vitro Microsomal Assays : Compare half-life (t₁/₂) in human liver microsomes for lead compounds.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?

  • Methodological Answer: Variations may stem from polymorphic forms or impurities. Solutions include:

Re-crystallization : Use different solvent systems (e.g., ethyl acetate/petroleum ether) to isolate pure polymorphs .

DSC/TGA Analysis : Characterize thermal behavior to identify polymorphs.
Example : A study reporting mp = 150°C vs. 165°C might reflect amorphous vs. crystalline forms.

Methodological Best Practices

  • Synthetic Reproducibility : Always report solvent purity, reaction atmosphere (N₂/air), and stirring rates.
  • Data Transparency : Provide raw spectral data (e.g., NMR integrals) in supplementary materials.
  • Ethical Sourcing : Avoid suppliers with unverified purity claims (e.g., are excluded due to commercial bias).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.